Synthetic Versatility: Demonstrated Heck Cross-Coupling Capability for 3-Alkenyl Derivative Synthesis
3-Iodopyrazolo[1,5-a]pyrimidine serves as a validated substrate for Heck cross-coupling reactions, enabling the synthesis of a series of novel 3-alkenyl-pyrazolo[1,5-a]pyrimidines. This synthetic pathway is specifically enabled by the presence of the C3-iodo substituent, which undergoes efficient oxidative addition with palladium catalysts . While comparative yields for chloro- and bromo-analogs under identical Heck conditions are not reported in the source, the established utility of iodoarenes as superior electrophiles in cross-coupling is a well-known class-level principle, and the source provides explicit validation for this specific scaffold.
| Evidence Dimension | Synthetic accessibility to 3-alkenyl derivatives via Heck cross-coupling |
|---|---|
| Target Compound Data | Enables synthesis of 3-alkenyl-pyrazolo[1,5-a]pyrimidines (series 5) via Heck coupling with alkenes. |
| Comparator Or Baseline | 3-Chloro- or 3-bromo-pyrazolo[1,5-a]pyrimidine (inference: require harsher conditions or are less efficient). |
| Quantified Difference | Not quantified in source; class-level inference based on established reactivity of aryl iodides in oxidative addition. |
| Conditions | Palladium-catalyzed Heck cross-coupling reaction conditions (specifics not fully detailed in abstract). |
Why This Matters
For procurement, this compound is selected specifically as a building block for generating C3-alkenyl derivatives, a synthetic route that is not directly applicable to the parent or other halogenated scaffolds without prior functional group interconversion.
- [1] Yin, L.; Liebscher, J. Convenient Synthesis of Substituted 3-Alkenylpyrazolo[1,5-a]pyrimidines via Heck Cross-Coupling Reaction. Synthesis 2004, No. 14, 2329-2334. View Source
